molecular formula C12H16ClN B13299026 3-chloro-N-(1-cyclopropylethyl)-4-methylaniline

3-chloro-N-(1-cyclopropylethyl)-4-methylaniline

Cat. No.: B13299026
M. Wt: 209.71 g/mol
InChI Key: TZYLGVSZQIJLNW-UHFFFAOYSA-N
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Description

3-chloro-N-(1-cyclopropylethyl)-4-methylaniline is an organic compound with the molecular formula C12H16ClN It is a derivative of aniline, where the amino group is substituted with a 3-chloro group, a 1-cyclopropylethyl group, and a 4-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1-cyclopropylethyl)-4-methylaniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available aniline derivatives.

    Chlorination: The aniline derivative undergoes chlorination to introduce the 3-chloro group.

    Alkylation: The chlorinated intermediate is then subjected to alkylation with 1-cyclopropylethyl bromide to introduce the 1-cyclopropylethyl group.

    Methylation: Finally, the compound is methylated at the 4-position using methyl iodide under basic conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(1-cyclopropylethyl)-4-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkoxides.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of hydroxyl or alkoxy-substituted derivatives.

Scientific Research Applications

3-chloro-N-(1-cyclopropylethyl)-4-methylaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(1-cyclopropylethyl)-4-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(1-cyclopropylethyl)-4-methoxyaniline
  • 3-chloro-N-(1-cyclopropylethyl)-4-fluoroaniline

Uniqueness

3-chloro-N-(1-cyclopropylethyl)-4-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.

Properties

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

3-chloro-N-(1-cyclopropylethyl)-4-methylaniline

InChI

InChI=1S/C12H16ClN/c1-8-3-6-11(7-12(8)13)14-9(2)10-4-5-10/h3,6-7,9-10,14H,4-5H2,1-2H3

InChI Key

TZYLGVSZQIJLNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(C)C2CC2)Cl

Origin of Product

United States

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